molecular formula C10H15NO B1299287 N-(furan-2-ylmethyl)cyclopentanamine CAS No. 58924-64-4

N-(furan-2-ylmethyl)cyclopentanamine

Cat. No.: B1299287
CAS No.: 58924-64-4
M. Wt: 165.23 g/mol
InChI Key: QTSNVDAUJAGULA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(furan-2-ylmethyl)cyclopentanamine: is an organic compound with the molecular formula C10H15NO and a molecular weight of 165.23 g/mol . This compound is characterized by the presence of a furan ring attached to a cyclopentane ring via a methylene bridge. It is primarily used in research settings, particularly in the field of proteomics .

Safety and Hazards

“N-(furan-2-ylmethyl)cyclopentanamine” is not intended for human or veterinary use. It should be handled with care to avoid contact with skin and eyes, and inhalation of vapors should be avoided . In case of accidental exposure, appropriate first aid measures should be taken .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(furan-2-ylmethyl)cyclopentanamine typically involves the reaction of furan-2-carbaldehyde with cyclopentylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods: This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: N-(furan-2-ylmethyl)cyclopentanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)cyclopentanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-5-9(4-1)11-8-10-6-3-7-12-10/h3,6-7,9,11H,1-2,4-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTSNVDAUJAGULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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